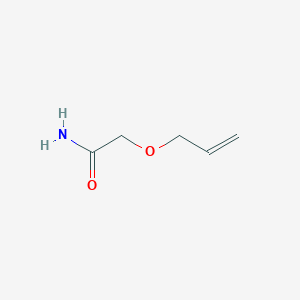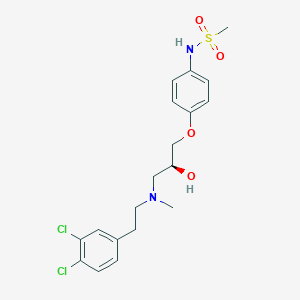![molecular formula C6H10N4O2S B12829638 N-[3-(aminomethyl)pyridin-2-yl]sulfamide CAS No. 1049605-44-8](/img/structure/B12829638.png)
N-[3-(aminomethyl)pyridin-2-yl]sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)pyridin-2-yl]sulfamide can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with a suitable sulfamide precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further use .
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)pyridin-2-yl]sulfamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
N-[3-(aminomethyl)pyridin-2-yl]sulfamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)pyridin-2-yl]sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(aminomethyl)pyridin-2-yl]sulfamide include:
3-(aminomethyl)pyridine: A related compound with a similar pyridine ring structure.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functional group.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring and imidazole moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
1049605-44-8 |
|---|---|
Molecular Formula |
C6H10N4O2S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
3-(aminomethyl)-2-(sulfamoylamino)pyridine |
InChI |
InChI=1S/C6H10N4O2S/c7-4-5-2-1-3-9-6(5)10-13(8,11)12/h1-3H,4,7H2,(H,9,10)(H2,8,11,12) |
InChI Key |
QZSBTGZRTITYIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NS(=O)(=O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


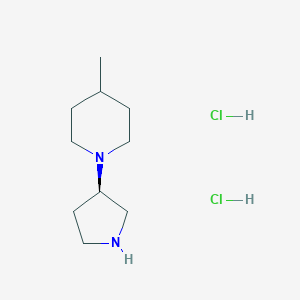

![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
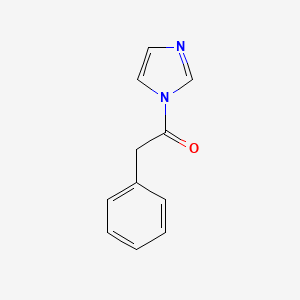
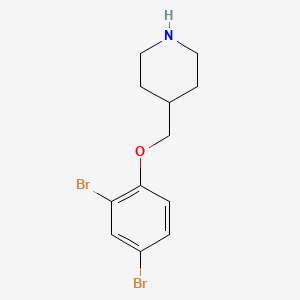


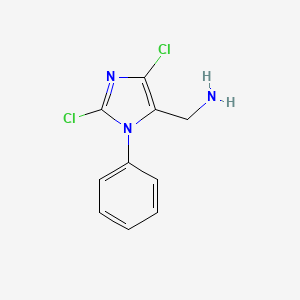
![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
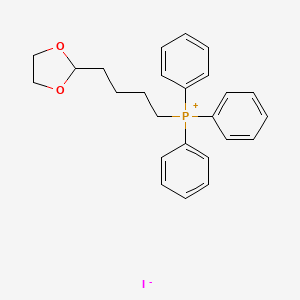
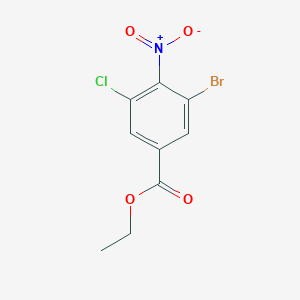
![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
